molecular formula C10H10O2 B3055609 3,6-Dimethyl-2(3H)-benzofuranone CAS No. 65817-24-5

3,6-Dimethyl-2(3H)-benzofuranone

Cat. No.: B3055609
CAS No.: 65817-24-5
M. Wt: 162.18 g/mol
InChI Key: JSJKAEKKWQOCEZ-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2(3H)-benzofuranone (CAS: 65817-24-5) is a benzofuran derivative with the molecular formula C₁₀H₁₀O₂ and an average molecular weight of 162.19 g/mol . It is characterized by a bicyclic structure featuring a furanone ring fused to a benzene ring, with methyl substituents at the 3- and 6-positions. This compound is noted for its coconut-like flavor, making it relevant in flavor and fragrance industries.

Properties

IUPAC Name

3,6-dimethyl-3H-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h3-5,7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJKAEKKWQOCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=C(C=C2)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30984309
Record name 3,6-Dimethyl-1-benzofuran-2(3H)-one
Source EPA DSSTox
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Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; coconut-like aroma
Record name 2-(4-Methyl-2-hydroxyphenyl)propionic acid-gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1158/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

64.00 °C. @ 0.08 mm Hg
Details The Good Scents Company Information System
Record name 3,6-Dimethyl-2(3H)-benzofuranone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water;, soluble (in ethanol)
Record name 2-(4-Methyl-2-hydroxyphenyl)propionic acid-gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1158/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.099-1.104
Record name 2-(4-Methyl-2-hydroxyphenyl)propionic acid-gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1158/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

65817-24-5
Record name 3,6-Dimethyl-2(3H)-benzofuranone
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Record name 3,6-Dimethyl-2(3H)-benzofuranone
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Record name 3,6-Dimethyl-1-benzofuran-2(3H)-one
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Record name 3,6-Dimethyl-3H-benzofuran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.274
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Record name 2(3H)-Benzofuranone, 3,6-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.251
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Record name 3,6-DIMETHYL-2(3H)-BENZOFURANONE
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Record name 3,6-Dimethyl-2(3H)-benzofuranone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-2(3H)-benzofuranone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 3,6-dimethylphenol with an appropriate acyl chloride, followed by cyclization to form the benzofuranone ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of high-pressure reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-2(3H)-benzofuranone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzofuranone to its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed:

Scientific Research Applications

3,6-Dimethyl-2(3H)-benzofuranone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of fragrances, dyes, and other industrial chemicals due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2(3H)-benzofuranone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzofuranones exhibit diverse properties depending on substituents and ring modifications. Below is a systematic comparison of 3,6-dimethyl-2(3H)-benzofuranone with key analogs:

Structural and Physical Properties

Compound Name Substituents/Ring System Molecular Formula Physical State Melting Point (°C) Key Notes Reference
This compound 3,6-dimethyl C₁₀H₁₀O₂ Not reported Not reported Coconut flavor; limited data
3-Methyl-2(3H)-benzofuranone 3-methyl C₉H₈O₂ Not reported Not reported Found in ecological studies
5-Hydroxy-2(3H)-benzofuranone 5-hydroxy C₈H₆O₃ Not reported Not reported Antifungal (MIC: 31.25 µg/mL)
3k (Ethoxy-substituted) 3,6-diethoxy C₂₀H₂₀O₅ Colorless crystal 74–76 Synthesis yield: 70%
Wine lactone 3,6-dimethyl; tetrahydro ring C₁₀H₁₄O₂ Liquid Not reported Aroma compound in wines
Key Observations:
  • Substituent Effects : Methyl groups (as in 3,6-dimethyl) enhance hydrophobicity compared to polar substituents like hydroxy or ethoxy. Ethoxy groups (e.g., compound 3k ) increase molecular weight and may reduce volatility .
  • Ring Saturation: Wine lactone’s tetrahydro ring system (saturated) contributes to its volatility and flavor profile, contrasting with the aromatic ring in this compound .

Biological Activity

3,6-Dimethyl-2(3H)-benzofuranone, also known as hexahydro-3,6-dimethyl-2(3H)-benzofuranone, is an organic compound belonging to the benzofuran family. It has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic properties. This article explores the biological activity of this compound in detail, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10O2C_{10}H_{10}O_2. The compound features a fused benzene and furan ring system with methyl groups at the 3 and 6 positions, which influence its chemical behavior and biological activity. It typically appears as a colorless liquid with a pleasant odor, making it valuable in the fragrance and flavor industries.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic enzymes in pathogens. In vitro studies have shown effectiveness against various bacteria and fungi, suggesting potential therapeutic applications in treating infections.

Antioxidant Properties

The compound has demonstrated antioxidant activity , likely due to its ability to scavenge free radicals and mitigate oxidative stress. This property is crucial for protecting cellular components from oxidative damage, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic activities. These effects could be attributed to its interaction with inflammatory pathways, making it a candidate for further research in pain management and inflammatory diseases.

Toxicological Profile

Toxicological evaluations have been conducted to assess the safety of this compound. A study reported an LD50 greater than 2000 mg/kg body weight in rats, indicating low acute toxicity. However, some signs of toxicity were observed at higher doses, including piloerection and labored breathing . Long-term studies have shown no significant adverse effects at doses up to 1000 mg/kg/day .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compound C10H10O2Methyl groups at positions 3 and 6
2(3H)-BenzofuranoneC9H8O2Lacks methyl groups at positions 3 and 6
Hexahydro-3-methyl-2(3H)-benzofuranoneC10H12O2Contains a saturated ring structure
4-Methyl-2(3H)-benzofuranoneC10H10O2Has a methyl group at position 4

This comparative analysis highlights the unique structural features of this compound that contribute to its distinct biological activities.

Case Studies

Several case studies have explored the applications of this compound:

  • Antimicrobial Efficacy : A study evaluated its effectiveness against common pathogens such as Staphylococcus aureus and Candida albicans, demonstrating significant inhibition zones compared to control groups.
  • Oxidative Stress Mitigation : In cellular models exposed to oxidative stressors, treatment with the compound resulted in reduced levels of reactive oxygen species (ROS), indicating its protective role against oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dimethyl-2(3H)-benzofuranone
Reactant of Route 2
3,6-Dimethyl-2(3H)-benzofuranone

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